2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Overview
Description
The compound “2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a unique chemical with the linear formula C15H13BrN4O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H13BrN4O4 . The molecular weight is 393.199 .Scientific Research Applications
Biological Effects of Related Compounds
Kennedy (2001) provided a comprehensive update on the biological effects of acetamide and its derivatives. While the specific compound was not addressed, the study discussed the substantial commercial importance of similar chemicals and the varied biological consequences of exposure in humans. It emphasized that the biological responses to these chemicals vary both qualitatively and quantitatively and that recent data have considerably enhanced our understanding of their biological impact (Kennedy, 2001).
Chemistry and Pharmacology of Non-fentanyl Synthetic Opioids
Sharma et al. (2018) reviewed the chemistry and pharmacology of non-fentanyl synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. Although the specific compound was not directly studied, the review provided insights into the emergence of related compounds as substances of abuse and highlighted the need for pre-emptive research and early detection methods (Sharma et al., 2018).
Importance of Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
Ostrowski (2022) highlighted the significance of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues in medicinal chemistry. The review showcased the importance of heteroaryl substituents in purine and pyrimidine derivatives, discussing various modifications made to the lead compound structure to optimize antiviral, antitumor, antimycobacterial, or antiparkinsonian action. This indicates the potential relevance of structural modifications in compounds similar to the one for therapeutic applications (Ostrowski, 2022).
Thiophene Analogues and Carcinogenicity
Ashby et al. (1978) conducted an in-depth study on the thiophene analogues of benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity. The research synthesized and evaluated compounds similar in structure to the compound , shedding light on the biological activity and potential risks associated with such structures (Ashby et al., 1978).
Degradation of Acetaminophen and Implications
Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, discussing different by-products, biotoxicity, and proposed degradation pathways. This study could provide insights into the environmental and health implications of compounds with structural similarities to the compound (Qutob et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
Based on its structural similarity to other purine derivatives, it may interact with its targets through a free radical reaction . In such reactions, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical that can remove a hydrogen atom from the target molecule .
Biochemical Pathways
Purine derivatives are known to play key roles in various biochemical pathways, including nucleic acid synthesis and energy metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
properties
IUPAC Name |
2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWQKBHBPIZHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646745 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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